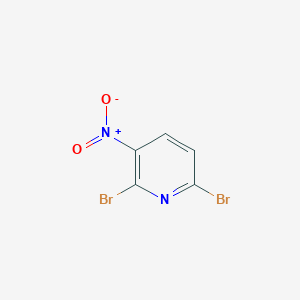

2,6-Dibromo-3-nitropyridine

描述

Significance as a Key Heterocyclic Scaffold in Organic Synthesis

In the realm of organic synthesis, heterocyclic compounds are among the most extensive and varied families of molecular structures. srdorganics.com Many of these structures, including the pyridine (B92270) core of 2,6-Dibromo-3-nitropyridine, are considered "privileged structures" in medicinal chemistry because they are found in a wide array of pharmacologically active compounds, both natural and synthetic. srdorganics.com

The term "scaffold" refers to the core structure of a molecule upon which further chemical modifications can be made. This compound serves as a robust scaffold because its chemical properties allow for a variety of reactions. chemimpex.com The presence of two bromine atoms and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment that facilitates reactions such as nucleophilic substitutions and metal-catalyzed coupling reactions. chemimpex.com This reactivity allows chemists to use it as a starting point to build more elaborate and functionally diverse molecules, making it a valuable tool in the creation of new chemical entities. chemimpex.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol |

| Physical Form | Solid |

| CAS Number | 55304-80-8 |

| Data from Sigma-Aldrich sigmaaldrich.com |

Role in the Development of Functionalized Pyridine Derivatives

The strategic placement of the bromo and nitro groups on the this compound ring is crucial to its role in synthesizing functionalized pyridine derivatives. Pyridine derivatives are a major focus in the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.net

The nitro group (NO₂) is strongly electron-withdrawing, which activates the pyridine ring for nucleophilic substitution reactions. nih.gov This means that other chemical groups (nucleophiles) can replace the bromine atoms. For instance, studies on similar 3-nitropyridines have shown that sulfur nucleophiles can selectively replace substituents on the ring to form new compounds. nih.gov This selective reactivity is a powerful tool for chemists, allowing them to precisely modify the pyridine structure to achieve desired properties.

The bromine atoms are also excellent "leaving groups" in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide range of functional groups to the pyridine core. The versatility of this compound as a precursor is highlighted by its use in the synthesis of compounds with potential antimicrobial and antifungal properties. chemimpex.com

| Reaction Type | Significance for this compound |

| Nucleophilic Aromatic Substitution | The electron-withdrawing nitro group activates the ring, allowing the bromine atoms to be replaced by various nucleophiles (e.g., amines, alkoxides, thiols). chemimpex.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | The bromo substituents serve as handles for reactions like Suzuki, Heck, and Sonogashira coupling, enabling the introduction of diverse aryl, alkyl, and alkynyl groups. |

| Reduction of Nitro Group | The nitro group can be chemically reduced to an amino group (NH₂), which can then be further functionalized, adding another layer of synthetic possibility. orgsyn.org |

Overview of Research Trajectories for Halogenated Nitropyridines

Research involving halogenated nitropyridines, such as this compound, is driven by the continuous demand for new molecules with specific functions in medicine, agriculture, and materials science. chemimpex.com

In pharmaceutical development , these compounds are key intermediates for creating new drug candidates. chemimpex.com The pyridine ring is a common feature in many existing drugs, and the ability to add various functional groups allows for the fine-tuning of a molecule's biological activity. For example, derivatives of nitropyridines have been investigated for their potential anticancer effects.

In agricultural chemistry , this compound and related compounds serve as intermediates in the synthesis of novel herbicides and pesticides. chemimpex.com The goal is to develop agrochemicals that are highly effective against specific weeds or pests while being safe for the crops and the environment.

In materials science , the functionalization of pyridine rings can lead to the creation of advanced materials, such as functionalized polymers. chemimpex.com The electronic properties of the pyridine ring, modified by the halogen and nitro groups, can be harnessed to develop materials with specific optical or electronic characteristics. nih.gov

The overarching research trajectory is to exploit the predictable reactivity of halogenated nitropyridines to construct complex molecular architectures that can address specific needs across these scientific disciplines. chemimpex.comsrdorganics.com

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFTURYWWFKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339262 | |

| Record name | 2,6-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-80-8 | |

| Record name | 2,6-Dibromo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 3 Nitropyridine

General Synthesis Strategies and Improvements

Nitration of Halogenated Pyridine (B92270) Precursors

A common and direct method for preparing 2,6-dibromo-3-nitropyridine is the electrophilic nitration of 2,6-dibromopyridine (B144722). This reaction introduces a nitro group onto the pyridine ring, which is already substituted with two bromine atoms. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents makes the ring resistant to electrophilic attack, necessitating strong nitrating conditions.

The nitration of 2,6-dibromopyridine is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. chegg.comchegg.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chegg.comscirp.org

The reaction is regioselective, with the nitro group preferentially substituting at the 3-position of the pyridine ring. This is because the bromine atoms at the 2- and 6-positions direct the incoming electrophile to the meta-position (C-3 and C-5). Due to the symmetry of 2,6-dibromopyridine, these positions are equivalent.

For analogous halogenated pyridines, such as 2,6-dichloropyridine (B45657), similar vigorous conditions are required for nitration. The reaction often necessitates elevated temperatures to proceed at a reasonable rate. For instance, the nitration of 2,6-dichloropyridine can be carried out at temperatures ranging from 20 to 150°C. google.com

Table 1: Reaction Conditions for Nitration of Halogenated Pyridines

| Precursor | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Nitric Acid | Sulfuric Acid | 20-150 | >80 | google.com |

| 2,6-Dichloropyridine | 30% Nitric Acid | Oleum (B3057394) | Not specified | ~70 | google.com |

| 2,6-Dichloropyridine | Conc. Nitric Acid | Oleum | Not specified | 76 | google.com |

| 2,6-Diaminopyridine | Fuming Nitric Acid | 20% Oleum | <15 | >95 | nih.gov |

To enhance the reactivity of the nitrating mixture, oleum (fuming sulfuric acid) is often used in place of or in addition to concentrated sulfuric acid. iust.ac.ir Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid. The presence of SO₃ increases the acidity of the medium and promotes the formation of the nitronium ion, thereby facilitating the nitration of the deactivated pyridine ring. google.com

The use of oleum has been shown to significantly improve the yield in the nitration of pyridine derivatives. For example, in the nitration of 2,6-diaminopyridines, switching from concentrated sulfuric acid to oleum can increase the yield from approximately 50% to over 90%. google.com For the nitration of 2,6-dichloropyridine, oleum is frequently employed as the solvent to achieve good yields. google.comgoogleapis.com The concentration of free SO₃ in oleum is a critical parameter that can be adjusted to optimize the reaction conditions. google.com

Bromination of Substituted Nitropyridines (General Analogs)

An alternative synthetic route involves the bromination of a pre-existing nitropyridine. This approach is particularly useful when the desired nitropyridine precursor is more readily available than the corresponding dibrominated pyridine. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) is achieved by first nitrating 2-aminopyridine (B139424) and then brominating the resulting 2-amino-3-nitropyridine (B1266227). orgsyn.org

Achieving selective bromination requires careful control of the reaction conditions and the choice of brominating agent. The position of bromination on the pyridine ring is influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating and meta-directing group, while an amino group is a strong activating and ortho-, para-directing group.

In the synthesis of 2-amino-5-bromo-3-nitropyridine, the bromination of 2-amino-3-nitropyridine occurs at the 5-position, which is para to the activating amino group and meta to the deactivating nitro group. orgsyn.org Various brominating agents can be employed, including liquid bromine in acetic acid. orgsyn.org Other techniques for selective bromination of aromatic heterocycles include the use of a bromide-bromate couple in an aqueous medium, which generates the reactive species in situ. researchgate.net

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of various organic compounds, including pyridines. wikipedia.orgnih.gov It is often used for allylic and benzylic brominations under radical conditions but can also be used for electrophilic bromination of aromatic rings. wikipedia.org

NBS is particularly useful for the bromination of electron-deficient pyridines. The reaction is typically carried out in a suitable solvent, and the selectivity can be influenced by the reaction conditions. For example, NBS in dichloromethane (B109758) at elevated temperatures can selectively brominate electron-deficient pyridines at the 3- or 5-positions. In the synthesis of 2-amino-5-bromo-3-iodopyridine, NBS in acetone (B3395972) is used for the bromination of 2-aminopyridine, where controlling the reaction conditions is crucial to prevent the formation of the dibrominated byproduct. ijssst.info The use of NBS can offer advantages in terms of handling and selectivity compared to liquid bromine.

Table 2: Bromination of Substituted Pyridines

| Substrate | Brominating Agent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Bromine | Acetic Acid | <20°C | 2-Amino-5-bromopyridine | orgsyn.org |

| 2-Aminopyridine | NBS | Acetone | 10°C | 2-Amino-5-bromopyridine | ijssst.info |

| 2-Methoxy-4-methyl-3-nitropyridine | NBS | Dichloromethane | 65-75°C | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |

| Hydroxyheteroarenes | Not specified | Not specified | In-situ generation of HOBr | Brominated hydroxyheteroarenes | researchgate.net |

Alternative Synthetic Routes and Precursor Chemistry

Alternative synthetic strategies for preparing this compound often involve specialized nitrating agents or the functionalization of pre-existing pyridine scaffolds, such as pyridine N-oxides. These methods can offer different selectivity profiles and may be advantageous under specific laboratory conditions.

The nitration of pyridine and its derivatives can be challenging, often requiring harsh conditions that result in low yields. ntnu.no An effective method for the nitration of the pyridine ring under milder conditions involves the use of dinitrogen pentoxide (N₂O₅). ntnu.no While direct nitration of 2,6-dibromopyridine with dinitrogen pentoxide is not extensively detailed, the general mechanism for pyridine nitration provides a viable alternative pathway.

The reaction proceeds by treating the pyridine compound with dinitrogen pentoxide in an organic solvent like dichloromethane or liquid sulfur dioxide. ntnu.no This initially forms an N-nitropyridinium salt intermediate. ntnu.no This intermediate is then subjected to a nucleophile, such as bisulfite, which adds to the pyridine ring, typically at the 2- or 4-position. A subsequent researchgate.netthieme-connect.de sigmatropic shift migrates the nitro group from the nitrogen atom to the 3-position on the carbon ring. Elimination of the bisulfite groups then yields the 3-nitropyridine (B142982) product. ntnu.no This method has been shown to produce 3-nitropyridine from pyridine in yields as high as 77%. ntnu.no The application of this methodology to a 2,6-dibromopyridine precursor would be expected to yield the target this compound.

Pyridine N-oxides are valuable precursors for the synthesis of substituted pyridines due to the altered reactivity of the pyridine ring. The N-oxide group activates the ring towards certain electrophilic substitutions, particularly at the 4-position, and can also be readily removed after functionalization. thieme-connect.deresearchgate.net

A key route to this compound can be envisioned through the nitration of 2,6-dibromopyridine N-oxide. The synthesis of this N-oxide precursor is achieved by the oxidation of 2,6-dibromopyridine using a strong oxidizing agent, such as hydrogen peroxide in trifluoroacetic acid. rsc.org

Once the 2,6-dibromopyridine N-oxide is formed, it can be nitrated. For example, a procedure for the nitration of 2,6-dibromopyridine N-oxide involves reacting it with fuming nitric acid in concentrated sulfuric acid at elevated temperatures (e.g., 90°C). rsc.org This reaction primarily yields 2,6-dibromo-4-nitropyridine-1-oxide. However, this highlights the directing effect of the N-oxide group, which strongly favors nitration at the C-4 position. researchgate.netrsc.org To obtain the 3-nitro isomer, one would typically need to start with a different substitution pattern or use methods that override the inherent directing effects, though nitration of the N-oxide remains a fundamental strategy in pyridine chemistry.

Optimization of Synthetic Procedures

Optimizing the synthesis of this compound is critical for maximizing product yield and purity while minimizing the formation of unwanted byproducts. This involves the careful control of various reaction parameters and the implementation of strategies to suppress side reactions.

The conditions under which nitration is performed have a profound effect on the outcome of the reaction. Parameters such as temperature, reaction time, and the molar ratios of reactants are crucial variables. A process developed for the analogous compound, 2,6-dichloro-3-nitropyridine (B41883), which is also applicable to dibromopyridines, illustrates the importance of these factors. google.com In this method, the halo-pyridine is reacted with nitric acid in the presence of oleum (fuming sulfuric acid). google.com

The use of oleum as the solvent and catalyst is significant. The SO₃ in oleum complexes with the pyridine nitrogen, deactivating it less towards electrophilic attack than a simple proton would, while simultaneously increasing the strength of the nitrating agent (nitronium ion, NO₂⁺). google.com Temperature control is essential; the reaction is typically conducted at temperatures between 85°C and 150°C. google.com Higher temperatures generally increase the reaction rate but may also promote side reactions. The molar ratio of nitric acid and SO₃ to the pyridine substrate is also optimized to drive the reaction towards completion and achieve high conversion and yield. google.com

Table 1: Example of Reaction Condition Optimization for Nitration of Dihalopyridines Data based on the synthesis of 2,6-dichloro-3-nitropyridine, a process stated to be applicable to 2,6-dibromopyridine. google.com

| Entry | Substrate | Molar Ratio (HNO₃:Substrate) | Molar Ratio (SO₃:Substrate) | Temperature (°C) | Time (hours) | Conversion (%) | Corrected Yield (%) |

| 1 | 2,6-Dichloropyridine | 1.5 : 1 | 2 : 1 | 70-130 | 6 | 59.7 | 77.0 |

| 2 | 2,6-Dichloropyridine | 1.5 : 1 | 4 : 1 | 68-134 | 5.5 | 77.5 | 74.8 |

Nitro Group Reduction: The nitro group is susceptible to reduction, especially under harsh conditions or in the presence of reducing agents. To avoid this, it is crucial to use a purely oxidative reaction environment. The use of strong oxidizing acids like fuming nitric acid and oleum helps maintain this environment. google.com Post-reaction work-up must also be carefully managed to avoid unintentional reduction. For example, if reductive work-up conditions (like using certain sulfites or metals) are not carefully controlled, they can reduce the nitro group to an amino group. rsc.org

Debromination: The bromine atoms on the pyridine ring can be susceptible to nucleophilic substitution or hydrogenolysis (debromination), particularly at high temperatures or in the presence of certain catalysts. Choosing appropriate reaction conditions, such as the optimal temperature range, can minimize this. For instance, keeping the temperature within the 85-150°C range is effective for nitration without significant degradation. google.com

Formation of Isomers and Other Byproducts: In the case of N-oxide precursors, a common side reaction during nitration is the simultaneous deoxygenation of the N-oxide, which can lead to a mixture of products. rsc.org Furthermore, improper control of the nitrating agent can lead to the formation of dinitro- or other positional isomers. The use of a strong acid system like oleum helps ensure regioselectivity for the 3-position in 2,6-dihalopyridines by modulating the electronic properties of the ring. google.com

Reactivity and Mechanistic Investigations of 2,6 Dibromo 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,6-dibromo-3-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. nih.gov This process is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate. youtube.com

The positions of the substituents on the this compound ring govern the regioselectivity of nucleophilic attack. The interplay between the directing effects of the nitro group and the bromine atoms determines the site of substitution.

The pyridine (B92270) nitrogen and the nitro group at the C3 position are powerful electron-withdrawing groups that significantly decrease the electron density of the aromatic ring. This deactivation makes electrophilic substitution difficult but strongly activates the ring for nucleophilic aromatic substitution. youtube.com The nitro group, in particular, activates the positions ortho (C2 and C4) and para (C6) to it for nucleophilic attack by stabilizing the intermediate through resonance.

In the case of this compound, the C2, C4, and C6 positions are all electronically activated. The bromine atoms at C2 and C6 are effective leaving groups in SNAr reactions. nih.gov Consequently, nucleophilic attack preferentially occurs at these positions, leading to the displacement of a bromide ion. The C4 position, bearing a hydrogen atom, is also activated and becomes a key site for specific reactions like the Vicarious Nucleophilic Substitution.

While halogens are the typical leaving groups in SNAr reactions, the nitro group can also be displaced under certain conditions. nih.gov In some cases, the introduction of a nitro group onto a molecule can facilitate its own substitution, particularly through a mechanism known as cine-substitution. nih.gov This process involves the nucleophile attacking a position adjacent to the one bearing the nitro group, followed by the elimination of nitrous acid to yield the substituted product. nih.gov This provides a regioselective method for functionalization that might not be achievable through direct substitution. nih.gov

A central feature of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed when a nucleophile adds to the electron-deficient pyridine ring. nih.gov For this compound, nucleophilic attack at the C2 or C6 position results in the formation of a σ-complex where the negative charge is delocalized over the pyridine ring and the nitro group. wikipedia.org

These intermediates are typically transient but can be stable enough to be isolated and characterized in some cases, especially with highly electron-deficient systems. wikipedia.orgnih.gov The Meisenheimer complex subsequently transforms into the final product by rearomatizing. This occurs through the expulsion of the leaving group—in this case, a bromide ion from the carbon atom that was initially attacked. rsc.org

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a conventional leaving group, is replaced. wikipedia.org This reaction is characteristic of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.org The VNS reaction allows for the introduction of substituents at positions that might otherwise be unreactive in traditional SNAr pathways. wikipedia.orgkuleuven.be

A synthetically valuable application of VNS is the C-H alkylation of nitropyridines using carbanions stabilized by a sulfonyl group. nih.govresearchgate.net This process involves the reaction of an electrophilic nitropyridine with a carbanion that also possesses a leaving group on the nucleophilic carbon. organic-chemistry.orgthieme-connect.de

The mechanism proceeds in several steps:

Adduct Formation : The sulfonyl-stabilized carbanion attacks an electron-deficient carbon atom of the nitropyridine ring (e.g., the C4 position), forming a Meisenheimer-type adduct. nih.govresearchgate.net

β-Elimination : A base then induces the β-elimination of sulfinic acid (e.g., PhSO2H) from the adduct. nih.govresearchgate.net

Aromatization : This elimination step leads to the formation of a new C-C bond and the restoration of the aromatic system, resulting in the alkylated nitropyridine product. nih.gov

Mechanistic studies have shown that steric factors can influence the elimination step. For instance, the reaction of 3-nitropyridine (B142982) with the sterically hindered isopropyl phenyl sulfone carbanion results in a stable Meisenheimer-type adduct that does not proceed to the alkylated product, highlighting the steric sensitivity of the elimination phase. researchgate.net

Table 1: Representative Alkylation of Nitropyridines via VNS with Sulfones This table illustrates the scope of the Vicarious Nucleophilic Substitution reaction for alkylating various nitropyridine substrates, which is analogous to the potential reactivity of this compound. Data sourced from research on related compounds. researchgate.net

| Entry | Nitropyridine Substrate | Alkyl Phenyl Sulfone | Product Position of Substitution | Yield (%) |

| 1 | 3-Nitropyridine | Methyl phenyl sulfone | C4 | 82% |

| 2 | 3-Nitropyridine | Ethyl phenyl sulfone | C4 | 72% |

| 3 | 3-Nitropyridine | Isopropyl phenyl sulfone | Adduct formed, no elimination | 43% (adduct) |

| 4 | 2-Nitropyridine | Methyl phenyl sulfone | C3 & C5 | 71% (total) |

| 5 | 4-Nitropyridine | Methyl phenyl sulfone | C3 | 85% |

Vicarious Nucleophilic Substitution (VNS)

Base-Induced Elimination Mechanisms

The pyridine ring, particularly when substituted with electron-withdrawing groups such as a nitro group and halogens, is susceptible to nucleophilic attack. However, base-induced elimination reactions, which typically involve the removal of a proton and a leaving group from adjacent carbon atoms to form a double bond, are less commonly documented for this compound in readily available literature.

In principle, for an elimination reaction to occur on the pyridine ring of this compound, a strong base would need to abstract a proton from a carbon atom adjacent to a carbon bearing a bromine atom. Given the structure of this compound, this would involve the removal of a proton from either the C-4 or C-5 position. The presence of the electron-withdrawing nitro group at the C-3 position would increase the acidity of the proton at the C-4 position, making it a potential site for deprotonation.

However, the stability of the resulting anion and the geometric constraints of the aromatic ring make a classic E1 or E2 elimination pathway to form a stable dehydro-aromatic intermediate (a pyridyne) challenging. The formation of a pyridyne intermediate would require significant distortion of the aromatic system. While such intermediates are known in pyridine chemistry, their formation is dependent on the specific substitution pattern and reaction conditions.

It is also plausible that under strongly basic conditions, other reactions such as nucleophilic aromatic substitution (SNAr) or rearrangements may be more favorable than elimination. For instance, a strong base could act as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a bromine atom.

Without specific experimental data on this compound, a definitive discussion of its base-induced elimination mechanisms remains speculative. The reactivity would be highly dependent on the nature of the base, the solvent system, and the temperature.

Reactivity with Specific Nucleophiles (e.g., thiols, amines)

The presence of two bromine atoms and a nitro group on the pyridine ring renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the bromine atoms at the C-2 and C-6 positions are the leaving groups.

Reactivity with Amines:

The reaction of 2,6-dibromopyridine (B144722) with various amines has been shown to be a viable route for the synthesis of aminopyridines. georgiasouthern.edu For instance, both mono- and di-aminated products can be obtained by controlling the stoichiometry of the amine. georgiasouthern.edu In the case of this compound, the increased electrophilicity of the pyridine ring due to the nitro group is expected to facilitate amination reactions.

Studies on the related compound, 2-amino-5-bromopyridine, demonstrate that it can be nitrated to form 2-amino-5-bromo-3-nitropyridine (B172296), which can then be further functionalized. wikipedia.org This suggests that the amino group can be introduced onto a brominated nitropyridine ring. While direct amination of this compound is not explicitly detailed in the provided search results, the reactivity of analogous compounds strongly supports the feasibility of such reactions. The reaction would likely proceed via a Meisenheimer complex intermediate, where the amine attacks the carbon bearing a bromine atom, and the negative charge is stabilized by the nitro group.

Reactivity with Thiols:

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with this compound. The reaction would involve the displacement of one or both bromine atoms by the sulfur nucleophile. The formation of a stable carbon-sulfur bond is a strong driving force for this reaction.

While specific studies on the reaction of this compound with thiols were not found in the provided search results, the synthesis of related compounds such as 2-bromo-3-nitrophenol (B27434) from 2-amino-3-nitrophenol (B1277897) via a Sandmeyer-type reaction involving a diazonium salt intermediate suggests that the introduction of various nucleophiles is possible. chemicalbook.com Given the high nucleophilicity of thiols, their reaction with this compound to form the corresponding thioethers is highly probable. The reaction would likely be regioselective, with the position of substitution influenced by the electronic effects of the nitro group.

Cross-Coupling Reactions

Palladium-Catalyzed Amination

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a base. The electron-rich nature of the pyridine nitrogen can sometimes complicate these reactions; however, the presence of electron-withdrawing groups can facilitate the coupling.

In the context of this compound, the two bromine atoms provide reactive sites for palladium-catalyzed amination. The strong electron-withdrawing effect of the nitro group is expected to enhance the reactivity of the C-Br bonds towards oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.

While no specific examples of palladium-catalyzed amination of this compound were found in the provided search results, studies on related compounds provide valuable insights. For example, palladium-catalyzed amination has been successfully applied to biaryl amines. rsc.org This suggests that the methodology is applicable to a range of aromatic and heteroaromatic systems. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity in these reactions.

Suzuki-Miyaura Coupling (General Applications in Pyridines)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.comresearchgate.net This reaction is widely used for the formation of carbon-carbon bonds and has been extensively applied to the synthesis of biaryl and heteroaryl-aryl compounds.

The application of the Suzuki-Miyaura coupling to pyridine-containing molecules is well-established. nih.govrsc.org Dihalopyridines, such as 2,6-dibromopyridine, can undergo sequential or double Suzuki-Miyaura couplings to introduce one or two new aryl or vinyl groups. The presence of a nitro group, as in this compound, is generally well-tolerated in Suzuki-Miyaura reactions and can even be used as the coupling partner itself in some cases. mdpi.com

A study on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrated that regioselective and even atropselective couplings are possible, leading to a series of mono-, di-, and tri-arylpyridine derivatives. researchgate.net This work highlights the potential for selective functionalization of polyhalogenated pyridines. Given these precedents, it is highly likely that this compound would be a suitable substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of substituents at the 2- and 6-positions.

Table 1: Potential Suzuki-Miyaura Coupling of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Bromo-3-nitro-6-phenylpyridine |

| 2 | This compound | 2 eq. Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,6-Diphenyl-3-nitropyridine |

This table represents hypothetical reactions based on the known reactivity of similar compounds.

Heck and Stille Coupling Applications in Heterocycles

Heck Coupling:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orgsioc-journal.cn This reaction is a powerful tool for the synthesis of substituted alkenes and has found broad application in organic synthesis, including the functionalization of heterocycles.

Stille Coupling:

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds under relatively mild conditions.

Heterocyclic compounds are viable substrates in Stille couplings. researchgate.net The C-Br bonds in this compound are expected to be reactive towards the oxidative addition step of the Stille coupling catalytic cycle. The reaction would allow for the introduction of various alkyl, vinyl, aryl, and alkynyl groups at the 2- and/or 6-positions of the pyridine ring, depending on the stoichiometry and reaction conditions. While direct examples with this compound were not found, the general applicability of the Stille reaction to heterocyclic halides suggests its potential utility in the functionalization of this compound. nih.govmsu.edu

Copper-Catalyzed Cross-Couplings (e.g., N-Heteroarylations)

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. These reactions are especially useful for the N-arylation of heterocycles.

The N-arylation of nitrogen-containing heterocycles with aryl halides is a key transformation in medicinal chemistry and materials science. Copper catalysts have been shown to be effective for this purpose. researchgate.net For instance, the copper-catalyzed N-arylation of 2-pyridones with boronic acids has been reported to proceed at room temperature without the need for a ligand. mdpi.com Furthermore, copper has been shown to catalyze the direct C-H arylation of pyridine N-oxides with arylboronic esters. rsc.org

While specific examples of copper-catalyzed cross-couplings with this compound are not detailed in the provided search results, the reactivity of related compounds suggests its potential as a substrate. The bromine atoms at the 2- and 6-positions are suitable leaving groups for copper-catalyzed N-arylation reactions with various nitrogen-containing heterocycles. The reaction conditions, including the choice of copper source, ligand (if any), base, and solvent, would be critical in determining the outcome of the reaction.

Reduction Reactions

The reduction of the nitro group in this compound is a critical transformation for accessing the corresponding amine, 2,6-dibromopyridin-3-amine, a valuable synthetic intermediate. The primary challenge in this reaction is achieving chemoselectivity, where the nitro group is reduced without affecting the carbon-bromine bonds.

Chemoselective Nitro Group Reduction to Amine (e.g., using Fe/NH4Cl, sodium hydrosulfite, or catalytic hydrogenation)

Several methods are effective for the chemoselective reduction of aromatic nitro compounds, which are applicable to this compound.

Iron in Acidic or Neutral Media: The use of iron metal in the presence of an acid (like HCl or acetic acid) or a neutral salt (like ammonium (B1175870) chloride, NH4Cl) is a classic and reliable method for nitro group reduction. The Fe/NH4Cl system is particularly mild and often preserves sensitive functional groups, including halogens. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group.

Sodium Hydrosulfite (Sodium Dithionite): Sodium hydrosulfite (Na2S2O4) is an inexpensive and effective reducing agent for aromatic nitro compounds in aqueous solutions. organic-chemistry.orgorgsyn.org Its selectivity makes it suitable for substrates containing reducible functional groups like halogens. The quality of the sodium hydrosulfite is crucial, as older reagents may have undergone oxidation, leading to diminished reactivity. orgsyn.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) or a hydrogen source (like hydrazine) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. While highly efficient, catalytic hydrogenation can sometimes lead to hydrodehalogenation (loss of bromine atoms) under harsh conditions. Careful selection of the catalyst, solvent, and reaction conditions is necessary to ensure the selective reduction of the nitro group.

Reduction in the Presence of Halogen Substituents

The primary goal when reducing this compound is to form 2,6-dibromo-3-aminopyridine, leaving the two bromine atoms intact. The aforementioned methods are generally well-suited for this purpose. Metal-acid or metal-salt reductions, such as with iron, are particularly renowned for their high chemoselectivity and tolerance of aryl halides.

A pertinent example, though on a closely related substrate, is the reduction of 2-amino-5-bromo-3-nitropyridine. This compound is effectively reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron powder in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org The reaction proceeds smoothly on a steam bath, demonstrating the mildness and efficacy of this system in preserving the C-Br bond while reducing the nitro group. orgsyn.org This provides a strong model for the expected outcome with this compound.

Based on analogous reactions, the conditions for the reduction of this compound can be summarized as follows:

| Reagent System | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Fe / NH4Cl | Ethanol / Water | Reflux | High chemoselectivity; C-Br bonds are preserved. |

| Sodium Hydrosulfite (Na2S2O4) | Water / Ammonium Hydroxide | Gentle boiling | Generally selective for the nitro group. organic-chemistry.orgorgsyn.org |

| H2 / Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure | Risk of hydrodehalogenation can be minimized by careful control of reaction time and catalyst loading. |

Ring-Opening and Rearrangement Processes

The transformation of pyridine rings into other heterocyclic systems, such as pyrroles, represents a significant synthetic challenge involving ring-opening and recyclization steps.

Recyclization to Pyrrole (B145914) Derivatives

The pyridine ring in this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the two bromo substituents and the nitro group. This electronic nature makes the ring susceptible to attack by potent nucleophiles. Nucleophilic attack would likely occur at the positions ortho or para to the nitro group (C2, C4, C6), which are further activated by the halogens.

A ring-opening event would typically be initiated by a nucleophile attacking one of these electron-poor carbon centers, leading to the formation of a Meisenheimer-type intermediate. Subsequent cleavage of a C-N or C-C bond within the ring would result in an open-chain intermediate, which could then potentially undergo rearrangement and recyclization. However, published studies detailing this specific pathway for this compound leading to a pyrrole are scarce.

Mechanistic investigations of pyridine ring transformations often employ isotopic labeling to trace the fate of specific atoms throughout the reaction sequence. Nitrogen-15 (15N) labeling is a powerful tool for elucidating the mechanism of rearrangements involving the pyridine nitrogen.

For instance, the Zincke reaction, which involves the opening of a pyridinium (B92312) ring by an amine, has been studied using 15N-labeled ammonia (B1221849) (in the form of 15NH4Cl). This technique allows chemists to determine whether the nitrogen atom from the incoming amine is incorporated into the new heterocyclic ring. This approach has been successfully used to synthesize a wide variety of 15N-labeled pyridines via a ring-opening and ring-closing sequence, confirming the exchange of the ring's nitrogen atom. While this methodology confirms the feasibility of pyridine ring-opening and closing, it has not been specifically applied to study a ring-contraction of this compound to a pyrrole derivative. Such a study would be essential to understand the intricate bond-forming and bond-breaking steps involved in the hypothetical transformation.

Thermolytic and Photolytic Rearrangements

The study of thermolytic and photolytic reactions of this compound provides insights into the stability and reactivity of its excited states and the influence of its substituents on potential rearrangement pathways. While specific research focusing exclusively on the thermolytic and photolytic rearrangements of this compound is not extensively documented, plausible reaction mechanisms can be inferred from the known behavior of related nitroaromatic and halogenated pyridine compounds.

Thermolytic Rearrangements

The thermal decomposition of nitroaromatic compounds often proceeds through complex radical mechanisms, and this compound is expected to follow similar pathways. At elevated temperatures, the weaker bonds within the molecule are susceptible to homolytic cleavage. The C–NO2 and C–Br bonds are the most likely candidates for initial fragmentation due to their lower bond dissociation energies compared to the C–C and C–N bonds of the pyridine ring.

Homolysis of the C–NO2 bond would generate a 2,6-dibromopyridyl radical and a nitrogen dioxide radical (•NO2). These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form different isomers, although this is less common for nitro group migrations in the absence of a catalyst.

Alternatively, homolytic cleavage of a C–Br bond would produce a bromo-nitropyridyl radical and a bromine radical (•Br). The resulting aryl radical could then undergo further reactions. Given the presence of two bromine atoms, sequential cleavage could also occur at higher temperatures.

The specific products of thermolysis would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of a solvent or other radical scavengers. Without specific experimental data for this compound, the exact nature and distribution of the rearrangement and decomposition products remain speculative.

Photolytic Rearrangements

The photochemistry of nitroaromatic compounds is a well-studied field, with several established rearrangement pathways that could be applicable to this compound. Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state. From this excited state, it can undergo various transformations.

One of the most common photochemical reactions of aromatic nitro compounds is the nitro-nitrite rearrangement . rsc.orgresearchgate.netiupac.org In this process, the excited nitro group isomerizes to a nitrite (B80452) group (-ONO), which is attached to the pyridine ring via an oxygen atom. This nitro-to-nitrito isomerization is a key step in the photodissociation of many nitroaromatic compounds. rsc.org The resulting aryl nitrite is often unstable and can undergo further reactions.

The likely photochemical pathway for this compound is initiated by the absorption of light, leading to an excited state. This is followed by the rearrangement to the corresponding 2,6-dibromo-3-nitritopyridine. This intermediate can then undergo homolytic cleavage of the O–NO bond to yield a 2,6-dibromo-3-pyridyloxyl radical and a nitric oxide radical (•NO).

Another potential photolytic pathway involves the homolytic cleavage of the carbon-bromine bond . wikipedia.orgresearchgate.net The energy from the absorbed photon can be sufficient to break the C–Br bond, generating a 3-nitro-6-bromopyridyl radical and a bromine atom. This pathway would be in competition with the nitro-nitrite rearrangement. The relative efficiency of these two pathways would depend on the specific wavelength of light used and the solvent environment.

The table below summarizes the potential primary photoproducts from these proposed pathways.

| Reactant | Proposed Pathway | Primary Intermediates/Products |

|---|---|---|

| This compound | Nitro-Nitrite Rearrangement | 2,6-Dibromo-3-nitritopyridine |

| This compound | C-Br Bond Homolysis | 3-Nitro-6-bromopyridyl radical + Bromine radical |

| 2,6-Dibromo-3-nitritopyridine | O-NO Bond Homolysis | 2,6-Dibromo-3-pyridyloxyl radical + Nitric oxide radical |

It is important to note that these proposed mechanisms are based on the known reactivity of analogous compounds and general principles of organic photochemistry. researchgate.netbaranlab.org Detailed experimental and computational studies would be necessary to definitively elucidate the specific thermolytic and photolytic rearrangement pathways of this compound.

Derivatization and Functionalization of 2,6 Dibromo 3 Nitropyridine

Amination Strategies

Amination of the 2,6-dibromo-3-nitropyridine scaffold can be achieved through several methods, allowing for the controlled introduction of nitrogen-based nucleophiles. These strategies can be broadly categorized into selective substitution methods and oxidative approaches.

The electronic activation provided by the pyridine (B92270) nitrogen and the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) at the halogenated positions. Research on analogous compounds, such as 2,6-dichloro-3-nitropyridine (B41883), demonstrates that selective mono-amination is a feasible and controlled process. In a known procedure, the ammonolysis of 2,6-dichloro-3-nitropyridine with an aqueous ammonia (B1221849) solution in methanol (B129727) at 35–40°C results in the selective replacement of the chlorine atom at the 2-position to yield 2-amino-6-chloro-3-nitropyridine.

This regioselectivity is attributed to the higher activation of the C2 position by the adjacent ring nitrogen. A similar selective substitution is expected for this compound, a transformation supported by the commercial availability of 2-amino-6-bromo-3-nitropyridine. This compound represents a key intermediate where one bromine atom has been selectively replaced by an amino group, leaving the second bromine atom available for subsequent functionalization.

| Reactant | Reagent(s) | Product | Reaction Type |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia, Methanol | 2-Amino-6-chloro-3-nitropyridine | Selective Nucleophilic Aromatic Substitution |

| This compound | Ammonia or Amine Source | 2-Amino-6-bromo-3-nitropyridine | Selective Nucleophilic Aromatic Substitution |

Oxidative amination provides an alternative route to introduce amino groups onto electron-deficient aromatic rings, such as nitropyridines. This method typically involves the addition of a nitrogen nucleophile (like liquid ammonia) to the ring to form a σ-adduct, which is then aromatized by an oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Studies on the parent 3-nitropyridine (B142982) molecule show that oxidative amination with a liquid ammonia/KMnO₄ system can yield a mixture of isomers. For instance, reacting 3-nitropyridine under these conditions has been reported to produce 2-amino-5-nitropyridine (B18323) with high selectivity. wikipedia.org The regioselectivity is governed by both kinetic and thermodynamic factors; nucleophilic attack is directed to the most electron-deficient positions, which in the 3-nitropyridine system are the C2 and C6 positions, with subsequent amination often observed at the C2 or C5 (para to the nitro group) positions. wikipedia.org While specific studies on this compound are not detailed, the underlying principles suggest that oxidative amination could potentially introduce an amino group at the C5 position, a site not accessible via SNAr reactions on this substrate.

Halogen Exchange and Fluorination

The bromine atoms on the this compound ring can be substituted with other halogens, most notably fluorine, through halogen exchange (HALEX) reactions. The introduction of fluorine atoms is of significant interest in medicinal chemistry as it can profoundly alter a molecule's physicochemical and biological properties.

The viability of this functionalization pathway is confirmed by the commercial availability of both the mono- and di-fluorinated products. The selective replacement of one bromine atom yields 2-bromo-6-fluoro-3-nitropyridine , while the substitution of both results in 2,6-difluoro-3-nitropyridine . These transformations are typically achieved via nucleophilic aromatic substitution using a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the C-Br bonds towards this substitution.

| Starting Material | Product | Transformation |

| This compound | 2-Bromo-6-fluoro-3-nitropyridine | Selective Halogen Exchange (Mono-fluorination) |

| This compound | 2,6-Difluoro-3-nitropyridine | Complete Halogen Exchange (Di-fluorination) |

Introduction of Other Functional Groups for Synthetic Utility

Beyond amination and halogen exchange, the bromine and nitro functionalities on this compound serve as versatile handles for introducing a wide array of other functional groups, significantly expanding its synthetic utility.

A primary strategy for C-C bond formation involves palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions. wikipedia.orgwikipedia.orgwikipedia.org These reactions enable the coupling of the aryl bromide positions with organoboron, organoalkyne, or organotin reagents, respectively, to introduce aryl, vinyl, alkyl, or alkynyl groups. wikipedia.orgwikipedia.orgwikipedia.org The relative reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making the C-Br bonds of this compound highly suitable for such transformations. wikipedia.org By controlling stoichiometry and reaction conditions, it is often possible to achieve selective mono-coupling or exhaustive di-substitution at the C2 and C6 positions.

Another critical transformation is the reduction of the nitro group at the C3 position. The aromatic nitro group can be readily reduced to a primary amine (NH₂) using various established methods. wikipedia.orgcommonorganicchemistry.com This conversion is fundamental as it transforms an electron-withdrawing group into an electron-donating one, drastically altering the electronic properties of the pyridine ring and providing a new site for further chemical modification. The resulting 3-amino-2,6-dibromopyridine is a valuable synthetic intermediate in its own right. chemimpex.comscbt.com

Common reagents for this reduction include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgcommonorganicchemistry.com Raney Nickel is often preferred when wishing to preserve aryl halides. commonorganicchemistry.com

Metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid. commonorganicchemistry.com

Metal salts like tin(II) chloride (SnCl₂). commonorganicchemistry.com

| Functional Group | Reaction Type | Reagent(s) / Catalyst System | Resulting Structure |

| C-Br Bonds | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Introduction of aryl, vinyl, or alkyl groups |

| C-Br Bonds | Sonogashira Coupling | R-C≡CH, Pd/Cu Catalysts, Base | Introduction of alkynyl groups |

| C-Br Bonds | Stille Coupling | R-Sn(Alkyl)₃, Pd Catalyst | Introduction of various organic groups |

| NO₂ Group | Nitro Group Reduction | H₂/Raney Ni; Fe/AcOH; SnCl₂ | Conversion of nitro to amino group (NH₂) |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

In the field of organic synthesis, "building blocks" are foundational molecules from which more elaborate chemical structures can be systematically assembled. researchgate.net 2,6-Dibromo-3-nitropyridine fits this role perfectly due to the distinct reactivity of its substituents. The bromine atoms are excellent leaving groups for cross-coupling reactions, while the nitro group can be reduced to an amine or act as an electron-withdrawing group to influence the reactivity of the pyridine (B92270) ring.

This strategic combination of functional groups makes it a valuable precursor for creating complex molecular architectures. A notable application is its use as a reagent in the synthesis of amino(carbamoylmethyl) pyridones, which have been investigated as factor VIIa inhibitors and potential anticoagulants. nih.gov The synthesis of such complex pharmaceutical targets relies on the predictable and sequential modification of the pyridine scaffold provided by this compound. The diverse reactivity of nitro compounds, in general, makes them ideal reagents for chemists to construct pharmaceutically relevant molecules. whiterose.ac.uk

Synthesis of Multi-Substituted Pyridine Scaffolds

The creation of pyridine rings with multiple, specific substituents is a central challenge in medicinal and materials chemistry. snnu.edu.cn this compound serves as an excellent starting platform for this purpose. The two bromine atoms at the 2- and 6-positions can be selectively replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Furthermore, the nitro group at the 3-position can be transformed into other functional groups, most commonly an amino group, which can then be further derivatized. This multi-handle approach allows for the programmed installation of different groups around the pyridine core.

For instance, a general strategy involves the sequential displacement of the two bromine atoms, followed by the reduction of the nitro group, and subsequent functionalization of the resulting amine. This stepwise process provides precise control over the final substitution pattern of the pyridine scaffold.

Regioselectivity, the control of reaction at a specific position on a molecule, is crucial for efficient synthesis. The structure of this compound allows for a high degree of regiocontrol. The bromine atom at the 2-position is generally more reactive towards certain nucleophilic substitution and cross-coupling reactions than the bromine at the 6-position due to the electronic influence of the adjacent nitrogen atom and the nitro group.

This difference in reactivity can be exploited to achieve regioselective synthesis. By carefully choosing reaction conditions (catalyst, ligand, temperature), chemists can preferentially react one bromine atom over the other. For example, a Sonogashira coupling might be performed under mild conditions to substitute the C2-Br, leaving the C6-Br intact for a subsequent, different coupling reaction (e.g., a Suzuki coupling). This method leads to the formation of precisely structured 2,3,6-trisubstituted pyridines.

Table 1: Regioselective Reaction Pathway for Trisubstituted Pyridines

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Description |

| 1 | This compound | R¹-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-R¹-6-bromo-3-nitropyridine | Selective Suzuki coupling at the more reactive C2 position. |

| 2 | 2-R¹-6-bromo-3-nitropyridine | R²-B(OH)₂, Pd catalyst, Base | 2-R¹-6-R²-3-nitropyridine | Suzuki coupling at the C6 position with a different boronic acid. |

| 3 | 2-R¹-6-R²-3-nitropyridine | Reducing agent (e.g., SnCl₂, H₂/Pd) | 2-R¹-6-R²-pyridin-3-amine | Reduction of the nitro group to an amine, yielding the final trisubstituted pyridine scaffold. |

Building on the principles of regioselectivity, this compound is an ideal precursor for unsymmetrical pyridine derivatives, where the substituents at the 2- and 6-positions are different. The ability to perform sequential cross-coupling reactions is key to this application.

The synthesis begins with a first coupling reaction that substitutes one of the bromine atoms. After isolation of the monosubstituted intermediate, a second, different coupling partner is introduced to react at the remaining bromine position. This modular approach provides access to a vast library of unsymmetrically disubstituted pyridines, which are of significant interest in drug discovery and materials science. For example, one could first introduce an aryl group via a Suzuki reaction and then an alkynyl group via a Sonogashira reaction, resulting in a highly diverse molecular structure that would be difficult to synthesize through other methods.

Precursor in Stereoselective Synthesis

Stereoselective synthesis, the creation of molecules with a specific three-dimensional arrangement of atoms, is fundamental to modern pharmacology. While direct examples involving this compound are not extensively documented in foundational studies, its chemical properties make it a plausible candidate for such applications. The synthesis of chiral piperidines, for example, is a high-value goal. snnu.edu.cn

One established strategy for creating chiral piperidines is the asymmetric dearomatization of activated pyridine rings. The potent electron-withdrawing nitro group at the C3 position of this compound strongly activates the pyridine ring, making it more susceptible to nucleophilic attack and reduction. This activation is a key requirement for chemo-enzymatic methods that use a combination of oxidases and reductases to convert flat, aromatic pyridines into three-dimensional, stereo-enriched piperidines. snnu.edu.cn Therefore, this compound could serve as a suitable precursor substrate for biocatalytic cascades that yield chiral, substituted piperidine (B6355638) scaffolds, which are prominent motifs in many medicinally important compounds.

Applications in Materials Science Research

Development of Functionalized Polymers and Advanced Materials

2,6-Dibromo-3-nitropyridine is a key intermediate in the synthesis of complex functionalized polymers. The bromine atoms at the 2 and 6 positions are excellent leaving groups for various cross-coupling reactions, while the nitro group can be reduced to an amine, offering another point for chemical modification. This multi-functional nature allows chemists to precisely engineer the structure and, consequently, the properties of new materials.

The compound serves as a monomer or a precursor to monomers used in polymerization processes. By reacting the bromine sites, researchers can create polymer backbones with specific electronic and physical characteristics. Subsequently, modifying the nitro group can append side chains that influence solubility, thermal stability, or intermolecular interactions. This strategic functionalization is crucial for developing advanced materials for specialized applications. Pyridine (B92270) derivatives, in general, are considered indispensable raw materials in the production of a variety of organic compounds. google.com The presence of both bromo- and nitro- groups makes this compound a valuable precursor for creating novel, high-performance materials.

Table 1: Reactive Sites of this compound for Material Synthesis

| Reactive Site | Position | Common Reactions | Purpose in Polymer Synthesis |

| Bromine | C2, C6 | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Formation of polymer backbone, introduction of aryl or acetylenic groups, creation of conjugated systems. |

| Nitro Group | C3 | Reduction to Amine (-NH2) | A site for attaching side chains, altering solubility, or introducing hydrogen bonding. |

| Pyridine Ring | N1 | N-Oxidation, Quaternization | Modifying electronic properties, enhancing solubility in polar solvents. |

Role in Electronic and Optical Materials

Nitropyridine derivatives are recognized for their potential as efficient organic optical materials due to their inherent electronic and photophysical properties. nih.govmdpi.com The electron-withdrawing nature of the nitro group and the pyridine ring system can be leveraged to create molecules with specific energy levels, making them suitable for use in electronic devices. The substitution pattern on the pyridine ring has a strong influence on the final optical and electronic characteristics of the material. nih.gov Chemical suppliers categorize this compound under "OLED Materials" and "Optical Materials," indicating its established role as a building block in this research area. bldpharm.comacrospharma.co.kr

In the field of organic light-emitting diodes (OLEDs), this compound functions as a crucial precursor for synthesizing more complex organic semiconductors. While not typically used as the final emissive material itself, its molecular framework is incorporated into larger, custom-designed molecules that serve in various layers of an OLED device, such as the emissive layer or charge-transport layers. The ability to functionalize the compound at its bromine and nitro positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is critical for efficient charge injection, transport, and recombination in OLEDs. Its commercial classification as an "OLED Material" underscores its importance in the supply chain for developing next-generation display and lighting technologies. bldpharm.com

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent when aggregated in a solid state or in poor solvents. magtech.com.cnresearchgate.net This effect overcomes the common problem of aggregation-caused quenching (ACQ) seen in many traditional dyes. This compound is an important starting material for the synthesis of AIE-active luminogens (AIEgens).

The two bromine atoms on the pyridine ring are ideal handles for introducing molecular rotors, such as tetraphenylethylene (B103901) (TPE) groups, via cross-coupling reactions. In the resulting molecule, the free rotation of these appended groups in solution provides a non-radiative pathway for the excited state to decay, leading to weak or no fluorescence. However, in the aggregated state, the physical constraint of neighboring molecules restricts these intramolecular rotations. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong light emission. The commercial availability of this compound in product categories for AIE materials highlights its utility in creating advanced solid-state emitters for sensors, bio-imaging, and optoelectronic devices. bldpharm.combldpharm.com

Conjugated polymers, which feature alternating single and double bonds along their backbone, are the cornerstone of organic electronics. ucm.es They are essential materials for applications such as organic field-effect transistors (OFETs), solar cells, and sensors. The structure of this compound makes it an excellent monomer for synthesizing π-conjugated polymers and oligomers.

The two bromine substituents allow the molecule to participate in step-growth polymerization through various metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling reaction, it can be reacted with a diboronic ester to form a new polymer chain, extending the π-conjugated system. The inclusion of the electron-deficient nitropyridine unit into the polymer backbone significantly influences the electronic properties of the resulting material, often leading to n-type (electron-transporting) characteristics, which are less common but highly sought after in organic electronics.

Table 2: Potential Conjugated Polymer Structures from this compound

| Co-monomer Type | Coupling Reaction | Resulting Polymer Feature | Potential Application |

| Aryl Diboronic Ester | Suzuki Coupling | Alternating donor-acceptor backbone | Organic Photovoltaics (OPVs), OFETs |

| Aryl Distannane | Stille Coupling | π-conjugated system with nitropyridine units | Electron-transporting layers in OLEDs |

| Terminal Dialkyne | Sonogashira Coupling | Rigid-rod polymer with alkyne linkages | Molecular wires, Sensors |

Specialty Chemicals and Coatings

Beyond advanced electronics, this compound is a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pigments. google.com The combination of the heterocyclic pyridine ring, the electron-withdrawing nitro group, and the heavy bromine atoms creates a chromophoric system. Through nucleophilic substitution reactions, the bromine atoms can be replaced with other functional groups (e.g., amines, thiols) to produce a wide range of colored compounds. The resulting molecules can be used as dyes for textiles, plastics, or as pigments in coatings and inks, where chemical stability and specific color properties are required. Its versatility as a reactant makes it a key component in the production of fine and specialty chemicals designed for niche industrial applications. americanchemicalsuppliers.com

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Development

The functional group arrangement of 2,6-Dibromo-3-nitropyridine makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group, combined with the presence of two halogen atoms, activates the pyridine (B92270) ring for various chemical transformations.

Research has demonstrated the utility of this compound as a starting material for creating biologically active molecules. A notable application is in the synthesis of amino(carbamoylmethyl) pyridones, which have been investigated as potential factor VIIa inhibitors and anticoagulants. The development of such compounds is significant in the field of thrombosis and hemostasis.

As a chemical intermediate, this compound is a foundational component for the multi-step synthesis of potential Active Pharmaceutical Ingredients (APIs). Its structure allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures required for therapeutic efficacy. While its direct incorporation into a marketed API is not widely documented, its role in synthesizing novel compounds with therapeutic potential, such as the aforementioned anticoagulants, highlights its importance in the drug discovery pipeline.

Table 1: Application of this compound as a Pharmaceutical Intermediate

| Intermediate | Synthesized Compound Class | Potential Therapeutic Application |

| This compound | Amino(carbamoylmethyl) pyridones | Factor VIIa Inhibition, Anticoagulation |

The broader class of nitropyridine derivatives has been a subject of interest in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, disrupting the viral replication process. nih.gov While extensive research has been conducted on various substituted nitropyridines for this purpose, specific studies detailing the use of this compound in the synthesis of HIV-1 NNRTIs are not extensively reported in the available scientific literature.

Pyridine-based compounds are known to exhibit a wide range of antimicrobial and antifungal activities. mdpi.comresearchgate.netmdpi.com The incorporation of halogens, such as bromine, and nitro groups can modulate the biological activity of these heterocyclic systems. mdpi.com However, specific research focused on the antimicrobial and antifungal properties of derivatives synthesized directly from this compound is limited in published studies. The general potential of bromo- and nitro-substituted pyridines suggests that derivatives of this compound could be of interest in this therapeutic area, though dedicated investigations are not prominently documented.

Kinase inhibitors are a major class of targeted cancer therapies, and various heterocyclic scaffolds, including those based on pyridine, are central to their design. nih.gov The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway in cancer, making PI3Kα an important therapeutic target. nih.govmdpi.comresearchgate.net The development of Imidazo[1,2-a]pyridine derivatives and other related structures as PI3Kα inhibitors has been an active area of research. nih.gov While these efforts underscore the importance of substituted pyridines in kinase inhibitor design, specific examples of this compound being used as a key starting material for the synthesis of PI3Kα inhibitors are not widely available in the current body of scientific literature.

Agrochemical Chemistry

The pyridine ring is a common structural motif in a variety of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The specific substitution pattern on the pyridine ring is crucial for determining the type and efficacy of its biological activity in an agricultural context. Despite the established importance of pyridine derivatives in this industry, there is a lack of specific documented applications of this compound in the synthesis of agrochemical compounds in the available research.

This compound: A Halogenated Pyridine Intermediate

This compound is a halogenated nitro derivative of pyridine that serves as a key intermediate in organic synthesis. Its chemical structure, characterized by a pyridine ring substituted with two bromine atoms and a nitro group, imparts a high degree of reactivity, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a versatile reagent in the development of specialized chemical compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of bromine atoms and the electron-withdrawing nitro group on the pyridine ring significantly influences its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₅H₂Br₂N₂O₂ |

| Molecular Weight | 281.89 g/mol |

| Physical Form | Solid |

| CAS Number | 55304-80-8 |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of a dibrominated pyridine precursor. The starting material, 2,6-dibromopyridine (B144722), can be synthesized from 2,6-dichloropyridine (B45657) through a halogen exchange reaction. google.com The subsequent nitration introduces the nitro group at the 3-position of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the two bromine atoms, deactivates the ring towards electrophilic substitution, necessitating strong nitrating conditions.

The reactivity of this compound is largely dictated by its functional groups. The pyridine ring is electron-deficient, which, along with the strongly electron-withdrawing nitro group, makes the carbon atoms susceptible to nucleophilic attack. The bromine atoms at the 2- and 6-positions are good leaving groups, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various other functional groups onto the pyridine scaffold, which is a critical aspect of its utility as a synthetic intermediate.

The unique structural and reactivity profile of this compound makes it a valuable intermediate in the synthesis of targeted molecules for both the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

In pharmaceutical research, this compound is utilized as a precursor for the synthesis of complex bioactive molecules. It has been specifically identified as a reagent in the synthesis of amino(carbamoylmethyl) pyridones, which are investigated as factor VIIa inhibitors and potential anticoagulants. chemicalbook.com The ability to selectively substitute the bromine atoms allows for the construction of the intricate molecular architectures required for therapeutic activity.

Agrochemical Research

Pyridine-based compounds are a cornerstone of modern agrochemicals, forming the structural core of numerous fungicides, insecticides, and herbicides. researchgate.netnih.gov The incorporation of a pyridine ring can enhance the biological activity and influence the safety profile of these crop protection agents. researchgate.net

While specific commercial herbicides or pesticides derived directly from this compound are not extensively documented in public literature, its chemical nature makes it a highly relevant intermediate for research in this field. The reactivity of the C-Br bonds allows for the coupling of other molecular fragments, a common strategy in the discovery of new pesticidal active ingredients. nih.gov The general class of nitropyridines serves as versatile precursors for a wide array of complex bioactive molecules, including herbicides and insecticides.

The development of novel crop protection solutions is a continuous effort to overcome challenges such as pest resistance and the need for more environmentally benign products. acs.org Versatile chemical intermediates like this compound are crucial in this process. They provide a scaffold that can be systematically modified to generate libraries of new compounds for biological screening. The trifluoromethyl pyridine ring, for instance, is a successful motif in numerous crop protection products, highlighting the industry's reliance on functionalized pyridine intermediates. researchgate.netnih.govnih.gov The ability to build complex molecules from foundational blocks like this compound is fundamental to the discovery of next-generation agrochemicals.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the molecular properties of organic compounds. These methods allow for a detailed exploration of the electronic structure and energy of molecules, providing a basis for understanding their chemical behavior.

Density Functional Theory (DFT) Studies

DFT methods are employed to approximate the solutions to the Schrödinger equation for a many-electron system, offering a balance between computational cost and accuracy. These studies on molecules structurally similar to 2,6-dibromo-3-nitropyridine have provided significant insights.

Prediction of Reactivity and Regioselectivity

Theoretical studies are instrumental in predicting the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving halogenated nitropyridines. For the related compound 2,6-dichloro-3-nitropyridine (B41883), it has been noted that the nitro group strongly influences the reaction's outcome. The nitro group is powerfully electron-withdrawing through both resonance and inductive effects. This withdrawal of electron density deactivates the pyridine (B92270) ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to the nitro group.